molecular formula C15H14F3NO B5971069 4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline

4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline

Cat. No.: B5971069
M. Wt: 281.27 g/mol
InChI Key: GCTGVKBEVKSCKH-UHFFFAOYSA-N
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Description

4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline is an organic compound that belongs to the class of anilines It features a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a phenyl ring, with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-methoxyaniline with 3-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-N-[[3-(trifluoromethyl)phenyl]methyl]aniline, while nitration can produce 4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]-2-nitroaniline.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in medicinal chemistry, where it can interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-methoxy-N-[[3-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-20-14-7-5-13(6-8-14)19-10-11-3-2-4-12(9-11)15(16,17)18/h2-9,19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTGVKBEVKSCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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